Product packaging for Diethyl(4-nitrophenyl)phosphonate(Cat. No.:CAS No. 1754-42-3)

Diethyl(4-nitrophenyl)phosphonate

Cat. No.: B155292
CAS No.: 1754-42-3
M. Wt: 259.2 g/mol
InChI Key: AWAKGNAIMIGBNG-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Chemical Research

Organophosphorus compounds, a broad class of organic molecules containing phosphorus, are of paramount importance in multiple fields of scientific research, including medicinal chemistry, agriculture, and materials science. eurekaselect.comrsc.org The versatility of phosphorus, with its variable oxidation states and coordination numbers, allows for the synthesis of a vast array of structures with diverse chemical and physical properties.

A significant subgroup of these are phosphonates, which are noted for containing a chemically robust C-P bond. This bond makes them isosteric and isoelectronic analogues of natural phosphate (B84403) esters, but with significantly greater resistance to enzymatic and chemical hydrolysis. nih.gov This stability is a key reason for their extensive investigation and use. In medicinal chemistry, phosphonate-containing molecules have been developed as antiviral drugs, such as Tenofovir and Adefovir, as well as anticancer and antibacterial agents. chemicalbook.comrsc.org Bisphosphonates, another class of organophosphorus compounds, are widely used in the treatment of bone diseases like osteoporosis. chemicalbook.com Beyond medicine, organophosphorus compounds are integral to the manufacturing of pesticides, herbicides, flame retardants, and plasticizers. eurekaselect.comorganic-chemistry.org The formation of the P-C bond is a fundamental exercise in synthetic chemistry, with reactions like the Michaelis-Arbuzov and Hirao reactions being cornerstone methodologies for creating these valuable compounds. eurekaselect.comrsc.org

Scope of Research on Diethyl(4-nitrophenyl)phosphonate

The research scope for this compound is primarily centered on its synthesis and its role as a specific chemical entity for academic investigation. While extensive literature exists for its phosphate isomer, paraoxon (B1678428), research on this compound itself is more specialized. The compound is commercially available from various suppliers, indicating its use as a research chemical. chemicalbook.combldpharm.com

A major area of academic inquiry for aryl phosphonates like this compound involves the development and optimization of synthetic methodologies to create the characteristic P-C bond. Key reactions in this field include:

The Michaelis-Arbuzov Reaction: This is a classic and widely used method for forming a carbon-phosphorus bond. eurekaselect.com The reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl or aryl halide. nih.govorganic-chemistry.org The synthesis of aryl phosphonates via this route often requires specific conditions or catalysts.

The Hirao Reaction: This palladium-catalyzed cross-coupling reaction is another powerful tool for forming P-C bonds. It typically couples an aryl halide with a dialkyl phosphite, such as diethyl phosphite, to yield the corresponding aryl phosphonate (B1237965). rsc.org Microwave-assisted and solvent-free variations of this reaction have been developed to align with the principles of green chemistry. rsc.org

Research into this compound may also involve studying its chemical properties, such as its hydrolysis kinetics under various conditions, to understand the stability of the P-C bond in comparison to the P-O bond in related phosphate esters. nih.gov While specific studies detailing broad biological activities are not widely published for this particular phosphonate, its derivatives are sometimes synthesized to investigate potential antimicrobial properties. researchgate.net

Chemical Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14NO5P B155292 Diethyl(4-nitrophenyl)phosphonate CAS No. 1754-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-diethoxyphosphoryl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO5P/c1-3-15-17(14,16-4-2)10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAKGNAIMIGBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301109
Record name diethyl(4-nitrophenyl)phosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1754-42-3
Record name NSC141176
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl(4-nitrophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Diethyl 4 Nitrophenyl Phosphonate

Direct Synthesis Approaches

The direct formation of the P-C bond in diethyl(4-nitrophenyl)phosphonate can be achieved through several methodologies, most notably through variations of the Michaelis-Arbuzov reaction and palladium-catalyzed cross-coupling reactions.

Reactions Involving Diethyl Phosphonate (B1237965) Precursors

The classical Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. wikipedia.orgucla.edu It typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. The mechanism initiates with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This is followed by a dealkylation step, usually via an SN2 reaction by the displaced halide ion, to yield the final phosphonate product. wikipedia.orgorganic-chemistry.org

However, the traditional Michaelis-Arbuzov reaction is generally not effective for aryl halides, such as 4-nitrohalobenzenes, due to the lower reactivity of the sp²-hybridized carbon of the aryl ring towards SN2 attack. mdpi.comnih.gov To overcome this limitation, modified procedures have been developed. For instance, free-radical mediated versions of the Arbuzov reaction can be initiated by UV irradiation or chemical initiators. mdpi.comnih.gov Another approach involves the electrochemical Michaelis-Arbuzov reaction, which can facilitate the reaction between aryl iodides and triethyl phosphite. mdpi.com

A related reaction is the Michaelis-Becker reaction, which involves the reaction of a dialkyl phosphite with a substrate in the presence of a base. The base deprotonates the dialkyl phosphite to form a more potent nucleophile, which can then attack the substrate.

Coupling Reactions for P-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Hirao reaction, have emerged as a powerful and versatile method for the formation of P-C bonds, especially for substrates like aryl halides that are unreactive in classical Michaelis-Arbuzov conditions. nih.govnih.gov

The Hirao reaction involves the coupling of an aryl halide with a dialkyl phosphite, such as diethyl phosphite, in the presence of a palladium catalyst and a base. nih.gov A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd(OAc)₂ being common choices, often in conjunction with phosphine (B1218219) ligands. nih.govnih.gov The reaction is believed to proceed through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) species, followed by reaction with the dialkyl phosphite and reductive elimination to afford the aryl phosphonate and regenerate the active catalyst.

Recent advancements have focused on developing "greener" protocols for the Hirao reaction, including the use of microwave assistance and solvent-free conditions, which can lead to higher yields and shorter reaction times. rsc.org Polyethylene glycol (PEG) has also been utilized as a non-toxic and recyclable reaction medium. researchgate.net These methods have been successfully applied to a broad range of bromoarenes and >P(O)H species. rsc.org

ReactionReactantsCatalyst/ConditionsProductRef
Hirao Reaction 4-Bromonitrobenzene, Diethyl phosphitePd(OAc)₂, PPh₃, BaseThis compound nih.gov
Green Hirao Bromoarenes, Diethyl phosphitePd(OAc)₂, Base, MicrowaveDiethyl arylphosphonates rsc.org
PEG-Assisted Hirao Aryl halides, Diethyl phosphitePd(PPh₃)₄, Et₃N, PEG-600Diethyl arylphosphonates researchgate.net

Synthesis of this compound Derivatives

The 4-nitrophenyl moiety can be incorporated into more complex phosphonate structures, such as α-aminophosphonates and α-hydroxyphosphonates, which are of significant interest due to their potential biological activities.

Approaches to α-Aminophosphonates Containing 4-Nitrophenyl Moieties

α-Aminophosphonates are phosphorus analogs of α-amino acids and are often synthesized via the Kabachnik-Fields reaction or the Pudovik reaction. ucla.eduorganic-chemistry.org

The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a dialkyl phosphite. ucla.edunih.gov When 4-nitrobenzaldehyde (B150856) is used as the carbonyl component, α-aminophosphonates bearing a 4-nitrophenyl group can be synthesized. The reaction can be catalyzed by either acids or bases and often proceeds through the initial formation of an imine from the aldehyde and amine, followed by the addition of the dialkyl phosphite (hydrophosphonylation). ucla.edu

The Pudovik reaction is a two-component reaction involving the addition of a dialkyl phosphite to a pre-formed imine. organic-chemistry.org This method allows for more controlled synthesis as the imine is prepared separately.

Various catalysts have been developed to improve the efficiency and selectivity of these reactions, including Lewis acids and organocatalysts. researchgate.net For instance, magnesium perchlorate (B79767) has been reported as a highly efficient catalyst for the Kabachnik-Fields reaction under solvent-free conditions. organic-chemistry.org

ReactionReactantsCatalyst/ConditionsProduct TypeRef
Kabachnik-Fields 4-Nitrobenzaldehyde, Amine, Diethyl phosphiteAcid or BaseDiethyl (amino)(4-nitrophenyl)methylphosphonate ucla.edunih.gov
Pudovik N-Aryl-4-nitrobenzylideneimine, Diethyl phosphiteBaseDiethyl (arylamino)(4-nitrophenyl)methylphosphonate organic-chemistry.org

Synthesis of Diethyl((4-nitrophenyl)methyl)phosphonate

Diethyl((4-nitrophenyl)methyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction using 4-nitrobenzyl halide as the substrate. Unlike 4-nitrophenyl halides, the benzylic halide is sufficiently reactive for the SN2 attack by triethyl phosphite. The reaction is typically carried out by heating the reactants, often without a solvent.

Synthesis of Diethyl(hydroxy)(4-nitrophenyl)methylphosphonate

α-Hydroxyphosphonates are another important class of phosphonate derivatives. The most common method for their synthesis is the Pudovik reaction , which in this context involves the addition of a dialkyl phosphite to a carbonyl compound.

For the synthesis of diethyl(hydroxy)(4-nitrophenyl)methylphosphonate, 4-nitrobenzaldehyde is reacted with diethyl phosphite. This reaction is typically base-catalyzed, with common bases including triethylamine (B128534) or piperazine (B1678402). mdpi.com Solvent-free conditions, such as grinding the reactants together at room temperature, have been shown to be an efficient and environmentally friendly approach, affording the product in high yield. mdpi.com

A study reported the synthesis of diethyl(hydroxy)(4-nitrophenyl)methylphosphonate in 84% yield by grinding 4-nitrobenzaldehyde and diethyl phosphite with piperazine as a catalyst at room temperature. mdpi.com

ProductMethodReactantsCatalystYieldRef
Diethyl(hydroxy)(4-nitrophenyl)methylphosphonatePudovik Reaction (Grinding)4-Nitrobenzaldehyde, Diethyl phosphitePiperazine84% mdpi.com

Synthesis of α-Hydrazone Phosphonates with 4-Nitrophenyl Moieties

The synthesis of α-hydrazone phosphonates incorporating a 4-nitrophenyl group represents a significant pathway to novel organophosphorus compounds. These derivatives are valuable in organic chemistry as they serve as precursors for biologically active molecules. dergipark.org.tr A key method involves the nucleophilic addition of a trialkyl phosphite to in-situ generated nitrile imines (NIs). dergipark.org.tr

Nitrile imines are highly reactive, unstable 1,3-dipole compounds that are typically generated within the reaction mixture rather than being isolated. dergipark.org.tr A common approach for their generation is the dehalogenation of N-phenyl hydrazine (B178648) chloride precursors using a base. dergipark.org.tr Once formed, the nitrile imine reacts with a trialkyl phosphite, such as triethyl phosphite, to yield the target α-hydrazone phosphonate. dergipark.org.tr

For instance, the synthesis of (E)-diethyl (2-phenylhydrazono)(4-nitrophenyl)methylphosphonate has been achieved through this strategy, resulting in isolated yields ranging from 44% to 95%. dergipark.org.tr This reaction pathway is notable for producing the E-isomer of the α-hydrazone phosphonate. dergipark.org.tr This contrasts with other methods, such as the reaction of phenylhydrazine (B124118) with an aroylphosphonate, which primarily yields the Z-isomer and requires subsequent heating in acetic acid to achieve an equilibrium between the Z and E forms. dergipark.org.tr

The resulting α-hydrazone phosphonates with 4-nitrophenyl moieties are considered important compounds in medicinal and synthetic chemistry, potentially serving as intermediates for substances like amino phosphonic acids. dergipark.org.tr

Other Substituted Analogues and Derivatives

The core structure of this compound serves as a scaffold for creating a diverse range of analogues and derivatives with potential applications in medicinal chemistry and agrochemistry. us.esnih.gov Synthetic strategies have been developed to access various classes of these related compounds.

One important class is the α-aryl α-hydrazino phosphonates . A direct approach to these molecules involves the Palladium(II)-catalyzed enantioselective addition of aryl boronic acids to α-hydrazono phosphonates. us.es This C-C bond-forming reaction provides convenient access to these compounds in an enantioselective manner. us.es The resulting N'-Cbz-protected α-aryl α-hydrazino phosphonates are versatile building blocks; the benzyloxycarbonyl (Cbz) protecting group can be efficiently removed via standard hydrogenolysis to yield the free hydrazino phosphonates. us.esnih.gov

Another group of derivatives includes diethyl-substituted phenylcarbamoylphosphonates . These can be synthesized through the addition of diethyl phosphite to an isocyanate, such as 4-nitrophenyl isocyanate. rsc.org The reaction is effectively catalyzed by a silica-supported Lewis acid, SiO2-CeCl3·7H2O. rsc.org

Furthermore, hydroxymethylene-(phosphinyl)phosphonates (HMPPs) , which are analogues of pyrophosphates, have been synthesized in good to excellent yields (53–98%). nih.gov The synthesis can be performed as a one-pot procedure without intermediate purifications and has been applied to various aliphatic and (hetero)aromatic substrates. nih.gov

These examples highlight the chemical versatility of the phosphonate framework, allowing for the introduction of various functional groups to create a wide array of derivatives.

Advanced Synthetic Techniques in Phosphonate Chemistry

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach in modern synthetic chemistry, and their application to phosphonate synthesis is a significant advancement. These reactions allow for the construction of complex molecules in a single step from three or more reactants, avoiding the need for isolation and purification of intermediates. nih.govfigshare.com

A notable example is the catalyst-free, one-pot synthesis of diversely substituted α-aminoallylphosphonates . This method, a variation of the Kabachnik-Fields strategy, involves the reaction of an aldehyde (e.g., cinnamaldehyde), an amine, and a trialkyl phosphite in 1,4-dioxane (B91453) at reflux. figshare.com The protocol is praised for its operational simplicity, high atom economy, low E-factor, and good to excellent yields. figshare.com

Similarly, a one-pot procedure has been developed for the synthesis of hydroxymethylene-(phosphinyl)phosphonates (HMPPs) . nih.gov This method proceeds without any intermediate purifications and has been successfully applied to a range of substrates, achieving yields between 53% and 98%. nih.gov The reaction progress can be monitored by ³¹P NMR spectroscopy, which helps in identifying the phosphorylated intermediates and elucidating the reaction mechanism. nih.gov The mechanism involves an initial Arbuzov reaction, followed by dealkylation to form a silylated α-ketophosphonate, which then reacts with a silylated phosphonite. nih.gov

These MCRs offer substantial advantages by reducing waste, saving time and resources, and simplifying synthetic procedures for creating complex phosphonate derivatives.

Catalyst Systems for Phosphonate Synthesis

The choice of catalyst is crucial for achieving high efficiency, selectivity, and yield in phosphonate synthesis. Various catalytic systems have been developed to promote different types of transformations within this chemical class.

Lewis Acid Catalysis: For the synthesis of diethyl-substituted phenylcarbamoylphosphonates, the addition of diethyl phosphite to 4-nitrophenyl isocyanate can be catalyzed by a silica-supported Lewis acid, specifically SiO2-CeCl3·7H2O. rsc.org In comparative studies, various inorganic chlorides were tested as catalysts, with CeCl₃·7H₂O providing a 69% yield in tetrahydrofuran (B95107) at 55 °C. rsc.org

CatalystYield (%)
None32
AlCl₃56
ZnCl₂56
CuCl₂58
FeCl₃60
CaCl₂64
CeCl₃·7H₂O 69

Table 1: Performance of different catalysts in the synthesis of diethyl-substituted phenylcarbamoylphosphonates. rsc.org

Palladium Catalysis: In the realm of asymmetric synthesis, palladium catalysts have proven effective. For the enantioselective synthesis of α-aryl α-hydrazino phosphonates, catalysts generated in-situ from Pd(TFA)₂ and pyridine–hydrazone N,N-ligands are used. us.es This system facilitates the addition of arylboronic acids to formylphosphonate-derived hydrazones, yielding products with excellent enantioselectivities (96–99% ee). us.es

Organocatalysis: Bifunctional organocatalysts have emerged as powerful tools for enantioselective transformations. A superbasic bifunctional iminophosphorane catalyst enables the enantioselective nucleophilic desymmetrization of phosphonate esters. nih.gov This strategy allows for the preparation of enantioenriched P(V) centers that can be further diversified. nih.gov Fine-tuning the catalyst structure and reaction conditions led to product yields of up to 84% with 91% enantiomeric excess. nih.gov

Selective Esterification of Phosphonic Acids to Diethyl Esters

The selective esterification of phosphonic acids is a fundamental transformation that can be challenging due to the potential for simultaneous formation of both mono- and diesters. nih.gov A straightforward and highly selective method has been developed that relies on temperature control to exclusively produce either the monoethyl or diethyl ester. nih.govresearchgate.net

This procedure uses triethyl orthoacetate as both the esterifying reagent and the solvent, eliminating the need for additional reagents. nih.gov The key to the selectivity is the reaction temperature.

At 30°C: The reaction selectively yields the monoethyl ester of the phosphonic acid. The transformation proceeds via an intermediate 1,1-diethoxyethyl ester of the phosphonic acid. nih.govresearchgate.net

At 90°C: The reaction proceeds further to form the diethyl ester as the exclusive product. nih.gov At this higher temperature, intermediate pyrophosphonates may form, which are then consumed to give the final diester product. nih.govresearchgate.net

The substrate scope for this methodology is broad, encompassing both aromatic and aliphatic phosphonic acids, and it is applicable for both small- and large-scale synthesis without a significant loss of yield or selectivity. nih.govresearchgate.net The progress of the reaction and the formation of intermediates can be monitored using ³¹P NMR spectroscopy. nih.gov

TemperatureProductSelectivity
30 °CMonoethyl PhosphonateExclusive
90 °CDiethyl PhosphonateExclusive

Table 2: Effect of temperature on the selective esterification of phosphonic acids using triethyl orthoacetate. nih.gov

Green Chemistry Principles in Phosphonate Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of phosphonates to address environmental concerns and improve sustainability. rsc.org These principles focus on minimizing waste, using safer chemicals and solvents, improving energy efficiency, and utilizing renewable resources and catalysts. rsc.orgnih.gov

Several strategies are considered "green" in the context of phosphonate synthesis, including solvent-free reactions, the use of water as a solvent, microwave-assisted synthesis, and the development of efficient catalytic or catalyst-free methods. rsc.org

A practical example is the synthesis of diethyl-substituted phenylcarbamoylphosphonates from 4-nitrophenyl isocyanate and diethyl phosphite. rsc.org The optimization of this reaction aligns with green chemistry principles by focusing on the use of optimal catalysis (Principle 9). rsc.orgnih.gov The use of a silica-supported Lewis acid (SiO2-CeCl3·7H2O) improves efficiency and potentially allows for easier catalyst recovery and reuse compared to homogeneous catalysts. rsc.org

Furthermore, the development of solvent-free synthetic methods, such as the mechanochemical synthesis of dichloro p-nitrophenyl hydrazones at room temperature, exemplifies the application of green principles. discoveryjournals.org This approach avoids the use of organic solvents, offers rapid reaction times, and results in pure products without the need for extensive purification, thus reducing waste (Principle 1) and avoiding hazardous substances (Principle 3). nih.govdiscoveryjournals.org The continuous push for reducing phosphorus discharge into the environment drives further innovation in green synthetic methods for phosphonates. rsc.org

Reaction Mechanisms and Chemical Reactivity of Diethyl 4 Nitrophenyl Phosphonate

Nucleophilic Substitution at the Phosphorus Center

Nucleophilic substitution reactions involving diethyl(4-nitrophenyl)phosphonate can occur at the phosphorus center, the aliphatic carbon of the ethyl groups, or the aromatic ring. However, many studies focus on the attack at the phosphorus atom, which leads to the cleavage of the phosphorus-oxygen bond connected to the nitrophenyl group (P-OAr cleavage). researchgate.net

The kinetics of phosphorus-oxygen bond cleavage in this compound have been extensively studied to elucidate the underlying mechanisms. These studies often employ techniques like spectrophotometry to monitor the reaction progress by observing the release of the p-nitrophenoxide ion. scholaris.ca The rate of this cleavage is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts.

Kinetic data, such as second-order rate constants, are determined by measuring the reaction rate at various concentrations of the nucleophile. scholaris.ca These studies have shown that the reactivity of phosphate (B84403) triesters like this compound is dependent on the nucleophile, the leaving group, and the two non-leaving spectator groups. researchgate.net

A central topic in the study of phosphoryl transfer reactions is the distinction between concerted and stepwise mechanisms. sapub.orgnih.gov

Concerted Mechanism (SN2-type): In this pathway, the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. sapub.orgnih.gov Reactions of this compound with less nucleophilic bases such as certain phenoxides and secondary alicyclic amines are often proposed to proceed through a concerted mechanism. researchgate.net Linear Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, with βnuc values around 0.5 ± 0.1, are considered indicative of a concerted process. researchgate.net

Stepwise Mechanism (Addition-Elimination): This mechanism involves the formation of a discrete, pentacoordinate phosphorane intermediate. sapub.orgnih.gov The reaction proceeds in two steps: the initial addition of the nucleophile to form the intermediate, followed by the elimination of the leaving group. This pathway is generally favored with more basic nucleophiles and poorer leaving groups. sapub.org Theoretical calculations on the hydrolysis of paraoxon (B1678428) have also suggested the possibility of a stepwise mechanism. acs.org

The choice between a concerted and a stepwise pathway is influenced by the stability of the potential pentacoordinate intermediate. If the intermediate is sufficiently stable, the reaction will proceed stepwise. If not, the reaction will follow a concerted path. nih.gov

The structure and basicity of the nucleophile play a critical role in determining the reaction mechanism. sapub.org

Weakly Basic Nucleophiles: Generally, weakly basic nucleophiles favor a concerted mechanism. sapub.org For instance, the reactions of this compound with a series of alicyclic secondary amines have been concluded to proceed through a concerted mechanism based on a linear Brønsted-type plot. researchgate.net

Strongly Basic Nucleophiles: Conversely, strongly basic nucleophiles tend to favor a stepwise mechanism. sapub.org The change from a concerted to a stepwise mechanism can be observed by systematically varying the strength of the nucleophile. sapub.org For example, in the pyridinolysis of related phosphate esters, a change from a concerted process for weakly basic pyridines to a stepwise one for more basic pyridines has been proposed. sapub.org

The regioselectivity of the reaction can also be modulated by the structure of the nucleophile and the pH of the reaction medium. researchgate.net For example, the reaction between imidazole (B134444) and organophosphates of the P=O family is regiospecific, with nucleophilic attack occurring only at the phosphorus atom. researchgate.net

Influence of Nucleophile Type on Reaction Mechanism
Nucleophile TypeFavored MechanismKey Characteristics
Weakly Basic (e.g., some phenoxides, alicyclic amines)Concerted (SN2-type)Simultaneous bond formation and cleavage.
Strongly Basic (e.g., more basic pyridines)Stepwise (Addition-Elimination)Formation of a pentacoordinate intermediate.

Hydrolytic Pathways

Hydrolysis represents a specific case of nucleophilic substitution where water or a hydroxide (B78521) ion acts as the nucleophile.

Under alkaline conditions, the hydroxide ion (OH⁻) acts as the nucleophile, attacking the phosphorus center. Theoretical studies on the alkaline hydrolysis of paraoxon suggest that the reaction proceeds via a one-step SN2-like process, without the formation of a stable pentacoordinate intermediate. rsc.org This is in contrast to other organophosphates with better leaving groups, where a stepwise mechanism with a pentacoordinate intermediate is observed. rsc.org

The rate of alkaline hydrolysis is significantly influenced by the solvent. For instance, the rate of hydrolysis of similar esters increases dramatically as the solvent changes from pure water to mixtures with dimethyl sulfoxide (B87167) (DMSO). scholaris.ca This rate enhancement is attributed to the destabilization of the hydroxide ion in the ground state and the stabilization of the transition state in DMSO-rich media. scholaris.ca

Calculated Energy Barriers for Alkaline Hydrolysis
CompoundPhaseEnergy Barrier (kcal/mol)Mechanism Type
ParaoxonGas Phase0.8One-step (SN2-like)
Aqueous Solution10.1

Phosphotriesterases (PTEs) are enzymes capable of catalyzing the hydrolysis of organophosphates like this compound with remarkable efficiency. mmsl.cz The enzyme isolated from Pseudomonas diminuta is particularly well-studied. mmsl.cznih.gov

The catalytic mechanism of PTE involves a binuclear metal center (typically containing two zinc ions) in its active site. mmsl.cz A water molecule, which acts as the nucleophile, bridges these two metal ions. This bridging water/hydroxide is activated by a nearby carboxylate group of an aspartate residue. mmsl.cz The substrate binds to the active site, and its phosphoryl oxygen interacts directly with one of the metal ions, further activating the phosphorus center for nucleophilic attack. mmsl.cz

The reaction proceeds via a direct attack of the activated water/hydroxide on the phosphorus atom, leading to an inversion of stereochemistry at the phosphorus center. mmsl.cznih.gov This inversion indicates a direct attack mechanism rather than one involving a covalent enzyme intermediate. nih.gov The enzymatic hydrolysis of paraoxon by PTE is extremely rapid, with turnover numbers reaching approximately 500,000 per minute. mmsl.cz

Methanolytic Cleavage Catalysis

The cleavage of this compound in methanol (B129727), a process known as methanolysis, can be significantly accelerated through catalysis. Research has shown that lanthanide ions (Ln³⁺), particularly when supported on solid matrices, are effective catalysts for this reaction.

Solid-supported lanthanide ion catalysts, such as those with La³⁺, Sm³⁺, Eu³⁺, and Yb³⁺, have been investigated for the methanolysis of organophosphorus esters, including this compound. acs.org These catalysts have demonstrated good activity in methanol at controlled pH levels (referred to as s spH) of 8.8 and 11. acs.org The catalytic activity is not highly sensitive to the specific lanthanide ion used, the nature of the solid support (e.g., silica (B1680970) or polystyrene), or the pH. acs.org

For instance, a Yb³⁺ complex with iminodiacetic acid on a silica support (Si/IDA/Yb) has shown high apparent second-order rate constants (k₂ app) for the methanolysis of various organophosphorus compounds. acs.org At an s spH of 11, the k₂ app value for a related compound, O-ethyl O-p-nitrophenyl methylphosphonate, was 14.4 M⁻¹ s⁻¹. acs.org The acceleration of cleavage for this compound at an s spH of 8.8 with the Si/IDA/Yb catalyst was approximately 8.5 x 10⁵ times faster than the uncatalyzed reaction with methoxide (B1231860) at that pH. acs.org

The mechanism of La³⁺-catalyzed methanolysis of related phosphate diesters involves the formation of complexes between the lanthanide ion and the phosphate ester. nih.gov At higher La³⁺ concentrations, the kinetically dominant species are phosphate-bound La³⁺ dimers associated with methoxide ions. nih.gov These complexes significantly accelerate the methanolysis, with rate enhancements of up to 10¹⁰-fold having been observed for compounds like bis(p-nitrophenyl) phosphate. nih.gov

Effect of Molecular Structure on Hydrolysis Kinetics

The rate of hydrolysis of organophosphorus compounds is significantly influenced by their molecular structure. For this compound, key structural features that affect its hydrolysis kinetics include the nature of the leaving group and the substituents on the phosphorus atom.

The hydrolysis of organophosphates like this compound typically begins with a nucleophilic attack on the phosphorus atom. researchgate.net The presence of a good leaving group is crucial for a facile reaction. In this compound, the 4-nitrophenolate (B89219) group is a good leaving group due to the electron-withdrawing nature of the nitro group, which can stabilize the negative charge of the departing phenolate (B1203915) anion.

The hydrolysis mechanism can vary with pH. For instance, studies on the hydrolysis of 4-nitrophenyl β-D-glucoside, which also has a 4-nitrophenolate leaving group, have identified different mechanisms depending on the pH. amazonaws.com At low pH, the reaction is specific-acid catalyzed, while under mildly basic conditions, a bimolecular nucleophilic substitution occurs. amazonaws.com

The nature of the ester groups attached to the phosphorus atom also plays a role. In this compound, these are two ethoxy groups. The electronic and steric properties of these groups influence the electrophilicity of the phosphorus center and its accessibility to nucleophiles.

Cleavage Selectivity and Product Distribution in Dephosphorylation Reactions

The dephosphorylation of this compound involves the cleavage of a phosphoester bond. In biological systems and under various chemical conditions, the primary point of cleavage is the P-O bond connecting the phosphorus atom to the 4-nitrophenyl group.

In vitro metabolism studies of the related compound parathion (B1678463) (diethyl 4-nitrophenyl phosphorothionate) have shown that it is converted to this compound (also known as paraoxon). nih.govnih.gov The subsequent metabolism of paraoxon yields diethyl hydrogen phosphate and p-nitrophenol as the major products. nih.govnih.gov This indicates that the cleavage occurs at the ester linkage to the aromatic ring.

The reaction leading to the formation of diethyl hydrogen phosphorothionate and p-nitrophenol from parathion requires cofactors such as NADPH and oxygen, suggesting an oxidative cleavage mechanism in this biological context. nih.govnih.gov

The general hydrolysis reaction of this compound results in the formation of diethyl phosphate and 4-nitrophenol (B140041). The reaction proceeds via a nucleophilic attack on the phosphorus atom, leading to the displacement of the 4-nitrophenolate leaving group.

Comparative Reactivity with Related Organophosphorus Compounds

The reactivity of this compound can be understood by comparing it with other organophosphorus compounds.

In studies of methanolysis catalyzed by solid-supported lanthanide ions, the reactivity of several organophosphorus esters was compared. acs.org The methoxide-promoted reactions for four substrates, including paraoxon (diethyl(4-nitrophenyl)phosphate) and O-ethyl O-p-nitrophenyl methylphosphonate, spanned a reactivity range of approximately 20,000-fold. acs.org However, the apparent second-order rate constants for the catalyzed methanolysis were relatively insensitive to the substrate, indicating that the catalyst can effectively promote the cleavage of a range of organophosphorus compounds. acs.org

The table below shows the apparent second-order rate constants for the methanolysis of several organophosphorus compounds catalyzed by Si/IDA/Yb at an s spH of 11.

Compoundk₂ app (M⁻¹ s⁻¹)
O,O-diethyl O-p-nitrophenyl phosphate (Paraoxon)6.6
O-ethyl O-p-nitrophenyl methylphosphonate14.4
O-ethyl S-3,5-dichlorophenyl methylphosphonothioate48.8
O-hydrogen S-3,5-dichlorophenyl methylphosphonothioate2.6

Data from Industrial & Engineering Chemistry Research. acs.org

This data illustrates the differences in reactivity among these related compounds under specific catalytic conditions.

The hydrolysis of this compound can also be compared to that of other esters. For example, the pyridine-catalyzed methanolysis of 4-nitrophenyl acetates has been studied, revealing that pyridines act as general base catalysts in this reaction. rsc.org This provides a point of comparison for the mechanisms of cleavage of different types of esters with the same leaving group.

Spectroscopic and Advanced Analytical Characterization of Diethyl 4 Nitrophenyl Phosphonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diethyl(4-nitrophenyl)phosphonate and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P).

Proton NMR spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a complete picture of the proton framework.

In a typical ¹H NMR spectrum of this compound, the aromatic protons on the nitrophenyl ring appear as two distinct doublets in the downfield region, usually between 8.2 and 7.4 ppm. This splitting pattern is characteristic of a para-substituted benzene (B151609) ring. The ethoxy group protons exhibit a triplet for the terminal methyl (CH₃) protons around 1.4 ppm and a quartet for the methylene (B1212753) (CH₂) protons at approximately 4.3 ppm. The coupling between the methylene protons and the phosphorus atom results in a further splitting of the quartet, often observed as a doublet of quartets.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for this compound

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (H₂/H₆)~8.25Doublet~9.0
Aromatic (H₃/H₅)~7.45Doublet~9.0
Methylene (-OCH₂CH₃)~4.30Doublet of QuartetsJ(H,H) = ~7.1, J(P,H) = ~8.0
Methyl (-OCH₂CH₃)~1.40Triplet~7.1

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.

For this compound, the ¹³C NMR spectrum shows distinct signals for the aromatic and aliphatic carbons. The carbon atom attached to the nitro group (C₄) is typically found at a lower field (around 148 ppm) compared to the other aromatic carbons. The carbon atom directly bonded to the phosphonate (B1237965) group (C₁) is also significantly deshielded. The ethoxy group carbons appear in the upfield region, with the methylene carbon (-OCH₂) around 65 ppm and the methyl carbon (-CH₃) at approximately 16 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Assignment Chemical Shift (ppm)
Aromatic (C-NO₂)~148
Aromatic (C-OP)~155
Aromatic (CH)~125, ~120
Methylene (-OCH₂)~65
Methyl (-CH₃)~16

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Phosphorus-31 NMR is a highly specific and sensitive technique for studying phosphorus-containing compounds. researchgate.net Since ³¹P is a 100% naturally abundant nucleus with a spin of ½, it provides sharp signals over a wide chemical shift range, making it an excellent tool for monitoring reactions and identifying phosphorus-containing products. huji.ac.il

In the case of this compound, the ³¹P NMR spectrum exhibits a single resonance, the chemical shift of which is characteristic of a phosphonate ester. This chemical shift can be influenced by the electronic environment around the phosphorus atom. For instance, the degradation of related organophosphates like methyl paraoxon (B1678428) can be monitored by the disappearance of the starting material's ³¹P signal and the appearance of new signals corresponding to the breakdown products. rsc.org The chemical shift of diethyl phosphonate, a related compound, is also well-documented. huji.ac.il

The use of proton decoupling in ³¹P NMR simplifies the spectrum to a single peak for each unique phosphorus environment. huji.ac.il However, coupled spectra can provide valuable information about the number of adjacent protons. The large one-bond coupling constants between phosphorus and directly attached protons are a key diagnostic feature. huji.ac.il

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Key vibrational frequencies include the strong asymmetric and symmetric stretching of the nitro group (NO₂) which typically appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The P=O stretching vibration is observed as a strong band in the region of 1250-1300 cm⁻¹. The P-O-C and C-O-C stretching vibrations give rise to characteristic absorptions in the fingerprint region, typically between 1000 cm⁻¹ and 1170 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations are also observed at their expected frequencies above and below 3000 cm⁻¹, respectively.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
NO₂ Asymmetric Stretch~1520Strong
NO₂ Symmetric Stretch~1350Strong
P=O Stretch1300 - 1250Strong
P-O-C Stretch1170 - 1000Strong
C-O-C Stretch1100 - 1000Strong

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for organophosphorus compounds involve the cleavage of the P-O and C-O bonds. researchgate.net For this compound, characteristic fragment ions would likely result from the loss of ethoxy groups, the nitro group, and potentially the entire nitrophenyl moiety. The study of related organophosphorus compounds has shown that fragmentation often involves successive loss of simple functional groups. researchgate.net

Calorimetric Methods for Interaction Characterization (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful thermodynamic technique used to study the interactions between molecules in solution. It directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.

While specific ITC data for this compound is not extensively detailed in the provided context, this technique is highly applicable for studying its interactions with other molecules, such as host molecules in supramolecular chemistry or enzymes in biochemical systems. For example, ITC could be employed to characterize the binding of this compound to cyclodextrins or other macrocyclic hosts, providing a complete thermodynamic profile of the inclusion complex formation. The heat changes measured during the titration would reveal the strength and nature of the non-covalent interactions driving the binding process.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in mapping the intricate details of reaction pathways for compounds like Diethyl(4-nitrophenyl)phosphonate. These calculations can determine the structures of reactants, transition states, and products, as well as the associated energy changes along a reaction coordinate.

One of the key reaction pathways for organophosphonates is nucleophilic substitution at the phosphorus center. For instance, the aminolysis of this compound has been a subject of kinetic studies, which established that the reaction mechanism involves a nucleophilic attack of an amine at the tetracoordinated phosphorus atom. researchgate.net Quantum chemical calculations can further illuminate this process by modeling the step-by-step transformation. Such calculations would typically involve:

Geometry Optimization: Determining the lowest energy structures of the reactants (this compound and the nucleophilic amine), the transition state, and the final products.

Frequency Calculations: To confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the identified transition state correctly connects the reactants and products.

While specific quantum chemical studies detailing the complete reaction pathways for this compound are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to similar organophosphate compounds. These studies provide a robust framework for understanding its reactivity.

Modeling of Potential Energy Surfaces for Chemical Transformations

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. researchgate.net Modeling the PES for the chemical transformations of this compound allows for a comprehensive understanding of its reaction dynamics.

A PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants and products) and mountain passes representing transition states. researchgate.net The height of these passes corresponds to the activation energy of the reaction. By mapping the PES, chemists can predict the most likely pathways for a reaction to occur.

For a transformation such as the hydrolysis of this compound, modeling the PES would involve calculating the energy of the system at various points as the nucleophile (a water molecule or hydroxide (B78521) ion) approaches the phosphorus center and the leaving group (4-nitrophenoxide) departs. This would allow for the determination of the reaction's activation energy and rate constant, providing insights that are crucial for predicting its environmental fate and designing degradation strategies.

Table 1: Key Features of a Potential Energy Surface (PES) in Reaction Modeling

FeatureDescriptionRelevance to this compound
Minima Represent stable molecular structures such as reactants, intermediates, and products.The structures of this compound, the nucleophile, and the hydrolysis or aminolysis products would be located at minima on the PES.
Saddle Points Represent transition states, the highest energy point along the lowest energy path between reactants and products.The transition state for the nucleophilic attack on the phosphorus atom would be a first-order saddle point on the PES.
Reaction Path The lowest energy path connecting reactants and products via a transition state.This path would describe the geometric and energetic changes as this compound undergoes hydrolysis or other transformations.

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for predicting the reactivity of molecules like this compound. scispace.com DFT methods calculate the electronic structure of a molecule based on its electron density, providing a good balance between accuracy and computational cost.

The reactivity of this compound is largely governed by the electrophilicity of the phosphorus atom and the stability of the 4-nitrophenoxide leaving group. DFT can be used to quantify these properties through various descriptors:

Mulliken and Natural Population Analysis (NPA): These methods partition the electron density to assign partial charges to each atom in the molecule. A higher positive charge on the phosphorus atom of this compound would indicate a greater susceptibility to nucleophilic attack. Studies on similar nitrophenyl esters have shown a correlation between the carbonyl carbon Mulliken charge and hydrolytic rates. semanticscholar.org

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the LUMO can indicate the ability of a molecule to accept electrons. For this compound, a low-lying LUMO centered on the P-O-nitrophenyl moiety would suggest a high reactivity towards nucleophiles. The HOMO-LUMO energy gap is also a general indicator of molecular reactivity.

Conceptual DFT Reactivity Indices: Parameters such as chemical potential, hardness, and the electrophilicity index, derived from the HOMO and LUMO energies, provide a quantitative measure of reactivity.

DFT calculations on related phosphonates have successfully predicted their reactivity and regioselectivity, demonstrating the utility of this approach for understanding the chemical behavior of this compound. mdpi.comresearchgate.net

Table 2: DFT-Calculated Reactivity Descriptors and Their Significance

DescriptorDefinitionPredicted Significance for this compound
Mulliken/NPA Charge on Phosphorus The partial atomic charge on the phosphorus atom calculated from the electron density.A significant positive charge would indicate a highly electrophilic center, prone to nucleophilic attack.
LUMO Energy The energy of the Lowest Unoccupied Molecular Orbital.A low LUMO energy would suggest a high susceptibility to nucleophilic attack, facilitating reactions like hydrolysis.
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A smaller gap generally implies higher reactivity.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons.A high electrophilicity index would classify this compound as a strong electrophile.

In Silico Analyses of Degradation Pathways

In silico analyses, which encompass a range of computational methods, are crucial for predicting and understanding the degradation pathways of compounds like this compound in various environments. These methods can model both abiotic and biotic degradation processes.

A prominent example of a related compound is parathion (B1678463) (diethyl 4-nitrophenyl phosphorothionate), which is metabolically converted to paraoxon (B1678428) (this compound). In vitro studies on parathion have identified the major metabolic products resulting from the action of liver microsomes. nih.gov The key products are diethyl hydrogen phosphate (B84403) and 4-nitrophenol (B140041), formed through the hydrolysis of paraoxon. nih.gov

Computational models can be used to investigate these degradation pathways in several ways:

Modeling Enzyme-Substrate Interactions: Docking studies can predict how this compound binds to the active site of enzymes, such as phosphotriesterases, which are known to hydrolyze organophosphates. tamu.edu

Simulating Metabolic Reactions: Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the chemical reactions occurring within the enzyme's active site, providing detailed insights into the catalytic mechanism and the energetics of the degradation process.

Predicting Hydrolytic Stability: Computational models can predict the rate of abiotic hydrolysis under different pH conditions by calculating the energy barriers for the reaction with water or hydroxide ions. Experimental studies on the hydrolysis of various phosphonates have shown that the reaction rates are influenced by substituents, a phenomenon that can be rationalized and predicted using computational models. mdpi.comresearchgate.net

By simulating these degradation pathways, in silico analyses can help to assess the environmental persistence of this compound and identify the potential breakdown products.

Applications of Diethyl 4 Nitrophenyl Phosphonate in Chemical Systems

Role as Synthetic Intermediates in Organic Chemistry

Organophosphonates, such as Diethyl(4-nitrophenyl)phosphonate, are highly valued as intermediates in organic synthesis due to their versatility as building blocks. The phosphorus-carbon (P-C) bond provides a stable anchor for the phenyl group, while the ester and nitro functionalities offer sites for chemical modification. This allows for the construction of more complex molecules.

One primary application is in coupling reactions to create larger, more functionalized phosphonate (B1237965) structures. For instance, analogous compounds like diethyl (4-bromophenyl)phosphonate are used in palladium-catalyzed coupling reactions to synthesize elaborate phosphinate linkers. nih.govacs.org This principle is directly applicable to this compound, where the aromatic ring can be further functionalized. The synthesis of various nucleoside phosphonate prodrugs also relies on phosphonate intermediates, highlighting their importance in medicinal chemistry. nih.govacs.org

The reactivity of the phosphorus center is key to its role as an intermediate. The diethyl ester groups can be hydrolyzed or transesterified, and the bond connecting the phosphorus to the 4-nitrophenoxy group is susceptible to nucleophilic substitution. This reactivity is foundational to its use in creating a diverse array of derivative compounds for specialized applications.

Table 1: Reactions Involving Aryl Phosphonate Intermediates

Reaction Type Description Application Example
Palladium-Catalyzed Coupling Forms new carbon-carbon or carbon-heteroatom bonds, allowing extension of the aromatic structure. Synthesis of complex ligands for Metal-Organic Frameworks (MOFs). nih.govacs.org
Hydrolysis/Transesterification Cleavage of the ethyl ester groups to form phosphonic acids or different esters. Preparation of phosphonic acid linkers or modifying solubility. tandfonline.com
Nucleophilic Substitution Displacement of the 4-nitrophenoxy group by a nucleophile. A key step in the mechanism of action for certain catalytic antibodies.
Arbuzov Reaction A common method to form the phosphonate P-C bond itself, creating the initial intermediate. Synthesis of various phosphonates like Dimethyl methylphosphonate. researchgate.net

Contributions to Specialty Chemical Production

The function of this compound as a synthetic intermediate directly enables the production of high-value specialty chemicals. These are not commodity materials but are precisely designed for high-performance roles in advanced technologies.

Key contributions include:

Precursors for Advanced Materials: It serves as a foundational structure for synthesizing custom organic linkers used in creating Metal-Organic Frameworks (MOFs). swan.ac.uknih.gov These materials have tailored pore sizes and chemical functionalities for applications like gas storage and catalysis.

Flame Retardant Synthesis: The organophosphorus structure is a key component in many modern flame retardants. researchgate.netirocoatingadditive.com this compound can be a starting point or model compound for developing new flame-retardant additives with specific properties.

Biochemical Tools: Its structure is integral to the synthesis of haptens, which are small molecules used to elicit specific immune responses. tandfonline.commsu.ru This application is highly specialized, leading to the production of catalytic antibodies with enzyme-like functions.

The production of these specialty chemicals leverages the compound's unique combination of a stable phosphonate core and reactive functional groups, allowing for its incorporation into larger, more complex systems.

Advanced Materials Science Applications (e.g., MOF linkers, Flame Retardants)

The properties of this compound make it and its derivatives suitable for creating advanced materials with enhanced thermal stability and structural integrity.

Metal-Organic Framework (MOF) Linkers Phosphonates are increasingly used as alternatives to carboxylates for linking metal ions to form MOFs. nih.gov The phosphonate group can bind strongly to metal centers, often resulting in materials with greater thermal and chemical stability compared to their carboxylate counterparts. nih.gov While the formation of porous structures can be challenging due to the complex coordination modes of the phosphonate group, successful strategies have been developed. nih.gov

Research has demonstrated the creation of isoreticular MOFs using phosphonate and phosphinate linkers, such as the iron-based ICR-12 and ICR-13 frameworks. nih.gov The synthesis of these materials often involves precursors analogous to this compound, showcasing how such molecules are fundamental to building porous, crystalline materials for applications in gas separation and catalysis. nih.govacs.org The ability to functionalize the linker, for example by adding groups to the phenyl ring, allows for fine-tuning of the MOF's pore environment and properties. nih.govacs.org

Flame Retardants Phosphorus-based compounds are a cornerstone of modern halogen-free flame-retardant technology. nih.govalfa-chemistry.com Their effectiveness stems from their ability to act through two primary mechanisms upon heating:

Condensed-Phase Action: The phosphorus compound decomposes to form phosphoric or polyphosphoric acid. flameretardants-online.com This acid catalyzes the dehydration of the underlying polymer, promoting the formation of a stable, insulating layer of char. flameretardants-online.comresearchgate.netresearchgate.net This char layer acts as a barrier, limiting the release of flammable volatile gases and shielding the polymer from heat. flameretardants-online.com

Gas-Phase Action: Volatile phosphorus-containing species, such as the PO• radical, can be released into the gas phase. alfa-chemistry.comflameretardants-online.com These radicals interrupt the combustion chain reaction by scavenging highly reactive H• and OH• radicals, which are essential for flame propagation. alfa-chemistry.comflameretardants-online.com

Organophosphorus compounds like phosphonates are well-suited to these roles. researchgate.netfrontiersin.org The structure of this compound contains the essential phosphorus element for both char promotion and radical scavenging.

Table 2: Flame Retardant Mechanisms of Phosphorus Compounds

Mechanism Location Action Result
Condensed Phase Solid Polymer Decomposes to polyphosphoric acid, which promotes polymer dehydration and cross-linking. flameretardants-online.comresearchgate.net Formation of a stable, insulating char layer that limits fuel release. researchgate.net
Gas Phase Flame Front Releases phosphorus-based radicals (e.g., PO•) that terminate combustion chain reactions. alfa-chemistry.comflameretardants-online.com Quenching of the flame and reduction of heat generation.

Designing Antibodies Based on Transition State Models

A sophisticated application of this compound's structure is in the field of immunology for the generation of catalytic antibodies, or "abzymes." This approach is rooted in the transition state theory of chemical catalysis.

Enzymes accelerate reactions by binding to and stabilizing the high-energy transition state of a reaction more tightly than the ground-state substrate. Catalytic antibodies are created by applying this principle: an animal is immunized with a stable molecule that mimics the transition state of a target reaction. nih.gov The resulting antibodies will have a binding site complementary to this transition state, and can therefore act as catalysts for the reaction. msu.runih.gov

For the hydrolysis of carboxylate esters, the reaction proceeds through a transient, high-energy tetrahedral intermediate. tandfonline.comnih.gov Organophosphonates are exceptionally effective transition-state analogs (TSAs) for this reaction because the central phosphorus atom has a stable tetrahedral geometry that closely resembles this fleeting intermediate. tandfonline.commsu.ru

A phosphonate compound, often featuring a p-nitrophenyl group, is synthesized and attached to a large carrier protein to make it immunogenic. tandfonline.com This conjugate serves as the hapten. Antibodies raised against this hapten will possess a binding pocket shaped to stabilize the tetrahedral phosphonate structure. tandfonline.comnih.gov Consequently, these antibodies can bind the corresponding carboxylic ester substrate, force it into a similar tetrahedral geometry, and dramatically accelerate its hydrolysis. tandfonline.commsu.ru The release of the yellow p-nitrophenolate ion provides a convenient method for monitoring the catalytic activity spectrophotometrically. nih.govmedchemexpress.com

Table 3: Comparison of Ester Hydrolysis Transition State and Phosphonate Analog

Feature Ester Hydrolysis Transition State Phosphonate Transition-State Analog
Central Atom Carbon (C) Phosphorus (P)
Geometry Trigonal Bipyramidal (transient) Tetrahedral (stable)
Charge Negative charge develops on oxygen Stable negative charge on oxygen
Role Fleeting intermediate in a reaction pathway. Stable molecule used as a hapten to elicit an immune response. tandfonline.commsu.ru
Outcome Leads to product formation (acid and alcohol). Generates antibodies that catalyze the hydrolysis of the corresponding ester. nih.gov

Chemical Degradation Pathways and Environmental Transformations

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For Diethyl(4-nitrophenyl)phosphonate, key abiotic pathways include hydrolysis and advanced oxidation processes.

Hydrolysis is a primary mechanism for the degradation of phosphonates in aqueous environments. The rate and pathway of this reaction are significantly influenced by factors such as pH and temperature. The hydrolysis of phosphonates can occur through different mechanisms, including cleavage of the P-O or C-O bond, and can be catalyzed by acid or base. nih.gov

Under acidic conditions, the hydrolysis of phosphonate (B1237965) esters like diethyl arylphosphonates proceeds in two consecutive steps, with the specific mechanism (e.g., AAc2 vs. AAl1) depending on the nature of the substituent groups. researchgate.net For instance, studies on the acid-catalyzed hydrolysis of various phosphinates and phosphonates have shown that polar and steric effects have a minimal influence compared to base-catalyzed reactions. nih.gov The hydrolysis of p-nitrophenyl diphenylphosphinate, a related compound, shows a maximum rate at a specific acid concentration (1.5 M HClO4), with higher concentrations leading to inhibition of the reaction. nih.gov

The primary products of the hydrolysis of this compound are expected to be diethyl phosphonate and 4-nitrophenol (B140041). The release of 4-nitrophenol, a chromophoric compound, is often used to monitor the kinetics of the hydrolysis reaction spectrophotometrically. semanticscholar.org

Table 1: Conditions Affecting Hydrolysis of Related Phosphonates

Compound Condition Observation Reference
Methyl methyl-arylphosphinates 1–9 M HClO₄ at 67.2-107.6 °C Optimal hydrolysis at 6–7 M acid concentration. nih.gov
p-Nitrophenyl diphenylphosphinate Varying HClO₄ concentrations Maximum rate observed at 1.5 M HClO₄. nih.gov
Paraoxon (B1678428) Neutral aqueous solution Very slow reaction (k = 3.05 × 10⁻¹¹ s⁻¹) via a two-step mechanism. researchgate.net

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These processes are particularly effective for degrading recalcitrant compounds like organophosphonates and their degradation byproducts. researchgate.net

While direct studies on the AOP-mediated degradation of this compound are limited, extensive research on its expected hydrolysis product, 4-nitrophenol (4-NP), provides significant insight. Various AOPs, including Fenton and photo-Fenton reactions, TiO₂-photocatalysis, and ozonation, have been shown to effectively degrade 4-NP. researchgate.netulpgc.es

The Fenton process (using H₂O₂ and an iron catalyst) can achieve complete degradation of 4-NP concentrations up to 500 ppm in a short time frame (30 minutes), though mineralization to CO₂ may be less complete. ulpgc.es Combining the Fenton process with UV light (photo-Fenton) can significantly enhance the reduction of total organic carbon (TOC). ulpgc.es Solar TiO₂-photocatalysis has also demonstrated effectiveness, with the highest removal rates for 4-NP concentrations around 200 ppm. ulpgc.es These AOPs not only degrade the primary pollutant but also reduce the toxicity of the resulting byproducts. researchgate.net

Table 2: Efficacy of AOPs on 4-Nitrophenol (a likely degradation product)

AOP Method Target Pollutant Initial Concentration Degradation Efficiency Reference
Fenton Reagent 4-Nitrophenol up to 500 ppm Complete degradation in 30 min ulpgc.es
Fenton + Photo-Fenton 4-Nitrophenol Not specified ~80% TOC reduction in 180 min ulpgc.es
Solar TiO₂-Photocatalysis 4-Nitrophenol ~200 ppm High removal after 6 hours ulpgc.es

Biotransformation and Microbial Degradation Studies

The carbon-phosphorus (C-P) bond in phosphonates is notably resistant to chemical and enzymatic cleavage, making these compounds persistent in the environment. nih.gov However, various microorganisms have evolved specific enzymatic systems to break this bond and utilize phosphonates as a source of phosphorus, particularly in phosphate-limited environments. nih.gov

The most well-characterized enzyme capable of hydrolyzing organophosphorus compounds like this compound is phosphotriesterase (PTE). mmsl.cz Originally isolated from Pseudomonas diminuta, PTE is a metalloenzyme that efficiently catalyzes the hydrolysis of a wide range of organophosphorus triesters. mmsl.cztamu.edu

The catalytic mechanism of PTE involves a direct nucleophilic attack by a hydroxide (B78521) ion, which is bridged between two divalent metal ions (typically zinc) in the active site, on the phosphorus center of the substrate. mmsl.czresearchgate.net This attack proceeds with an inversion of stereochemistry at the phosphorus atom, leading to the cleavage of the ester bond and the release of the leaving group (in this case, 4-nitrophenol) and diethyl phosphate (B84403). mmsl.cztamu.edu The enzyme significantly accelerates the hydrolysis rate; for the related substrate paraoxon, the turnover number for PTE-catalyzed hydrolysis is approximately 500,000 min⁻¹. mmsl.cz

The metabolism of the related compound parathion (B1678463) in liver microsomes also provides insight, as it is first converted to paraoxon (O,O-diethyl O-(4-nitrophenyl) phosphate), which is structurally analogous to this compound, before being hydrolyzed to diethyl hydrogen phosphate and 4-nitrophenol. nih.gov

Beyond the direct hydrolysis of the P-O ester bond, microbial degradation of phosphonates involves the cleavage of the stable C-P bond. Bacteria have developed at least three distinct enzymatic strategies for this purpose: hydrolytic, radical-based, and oxidative cleavage. nih.gov

The C-P lyase pathway is a prominent mechanism for the degradation of a broad range of phosphonates. nih.gov This multi-protein complex can cleave the C-P bond in various phosphonates, releasing phosphate that can be assimilated by the cell. This pathway is particularly important for microbial survival in phosphate-depleted environments, such as oceanic ecosystems. nih.gov While C-P lyase typically acts on alkylphosphonates, its broad substrate specificity suggests a potential role in the degradation of more complex phosphonates following initial transformations.

Microorganisms often possess specialized transport systems to uptake phosphonates from the environment before intracellular catabolism can occur. nih.gov Genes encoding these transporters are frequently found within the same operons as the C-P bond cleavage enzymes, indicating a coordinated system for phosphonate utilization. nih.gov The ability of certain marine bacteria to consume phosphonates for their nitrogen content, even when phosphate is abundant, highlights the diverse metabolic roles these compounds can play in microbial ecosystems. nih.gov

Q & A

Q. What are the common synthetic routes for Diethyl(4-nitrophenyl)phosphonate in academic research?

this compound is synthesized via nucleophilic substitution, esterification, or light-promoted reactions. For example:

  • Nucleophilic substitution : Reacting 4-nitrobenzyl halides with diethyl phosphite under basic conditions (e.g., triethylamine) yields the target compound. This method is noted for its simplicity and high purity (>97% by GC) .
  • Light-promoted synthesis : Visible light activation in transition-metal-free systems can facilitate aryl halide substitution, offering mild conditions and reduced byproducts .
  • Esterification : Selective esterification of phosphonic acids using alkoxy donors (e.g., ethanol) under catalytic conditions provides precise control over substituents .

Q. How is this compound characterized using spectroscopic techniques?

Key analytical methods include:

  • 31P NMR : A singlet peak near δ 20–25 ppm confirms the phosphonate group, with coupling patterns (e.g., to adjacent protons) aiding structural verification .
  • IR spectroscopy : Absorption bands at ~1250 cm⁻¹ (P=O stretch) and ~1050 cm⁻¹ (P-O-C stretch) are diagnostic .
  • Chromatography : Gas-phase chromatography (GC) with a 2-meter column resolves phosphonate derivatives, with retention times validated against standards .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill management : Neutralize spills with sodium bicarbonate and collect using non-sparking tools .

Advanced Research Questions

Q. What catalytic systems enhance the reactivity of this compound in hydrolysis reactions?

Alkaline hydrolysis is accelerated by:

  • Cationic dimeric surfactant micelles : These micelles stabilize transition states via electrostatic interactions, reducing activation energy. For example, cetyltrimethylammonium bromide (CTAB) improves reaction rates by 5–10× .
  • Iodosobenzoate-functionalized surfactants : These systems enable pH-dependent reactivity, with vesicle-based catalysts showing tunable activity in phosphate cleavage .

Q. How does the crystal structure of this compound derivatives inform their reactivity?

X-ray diffraction studies reveal:

  • Hydrogen bonding : Intermolecular O–H⋯O bonds form centrosymmetric dimers, influencing solubility and stability .
  • Conformational flexibility : The nitro group is twisted ~30° from the aromatic plane, affecting electronic delocalization and nucleophilic attack sites .
  • Disorder in alkyl chains : Ethyl groups exhibit positional disorder, suggesting dynamic behavior in solution that impacts reaction pathways .

Q. What mechanistic insights explain the reaction of this compound with nucleophiles?

  • Azide displacement : The phosphorus lone pair attacks azide groups, releasing nitrogen gas and forming intermediates that decompose under moisture to yield aminopyrazoles (e.g., 75% yield in toluene) .
  • Moisture sensitivity : Hydrolysis of intermediates (e.g., phosphite byproducts) requires anhydrous conditions to prevent side reactions .

Q. How can conflicting spectroscopic data be resolved during structural analysis?

  • Cross-validation : Combine 31P NMR (for phosphorus environment) with GC-MS (for molecular weight) to distinguish between phosphonate and phosphate derivatives .
  • Infrared band deconvolution : Use peak fitting to resolve overlapping P=O and P-O-C stretches, aided by computational simulations .

Q. What role do phosphonate derivatives play in medicinal chemistry and drug discovery?

  • Enzyme inhibition : The nitro group enhances electrophilicity, making it a potent inhibitor of proteases and kinases .
  • Antibacterial activity : Structural analogs with thiadiazole moieties (e.g., 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-ylamino derivatives) show efficacy against Gram-positive pathogens .

Methodological Considerations

  • Synthetic optimization : Vary solvents (THF vs. toluene) and bases (triethylamine vs. DBU) to improve yields .
  • Analytical pitfalls : Avoid over-reliance on GC for closely eluting phosphonates; use IR or 31P NMR for unambiguous identification .

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Feasible Synthetic Routes

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